7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
Overview
Description
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a heterocyclic compound that contains a pyrrolo[1,2-a]imidazolidinone core structure. This compound is of interest due to its potential biological activities and its structural uniqueness, which makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization with a dihydropyrrole derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different hydrogenation levels.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-imidazolidin-2-one: Shares a similar core structure but lacks the pyrrolo ring.
7a-(4-bromophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: Similar structure with a bromine atom instead of chlorine.
7a-(4-methylphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
7a-(4-chlorophenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-3-1-9(2-4-10)12-6-5-11(16)15(12)8-7-14-12/h1-4,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZCBQMHBHVZGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCN2C1=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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